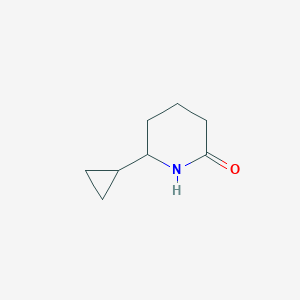
6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a propylphenylsulfonyl group at the 4th position, and a pyrrolidin-1-ylcarbonyl group at the 3rd position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The propylphenylsulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as triethylamine.
Pyrrolidinylcarbonylation: The pyrrolidin-1-ylcarbonyl group can be introduced via an amide coupling reaction using pyrrolidine and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with the nucleophile replacing the fluorine atom.
科学研究应用
6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific proteins and enzymes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonyl group play crucial roles in binding to the active sites of these targets, while the quinoline core provides the necessary structural framework for interaction. The pyrrolidin-1-ylcarbonyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-[(4-Propylphenyl)sulfonyl]quinoline: Lacks the fluorine and pyrrolidin-1-ylcarbonyl groups.
6-Fluoroquinoline: Lacks the propylphenylsulfonyl and pyrrolidin-1-ylcarbonyl groups.
3-(Pyrrolidin-1-ylcarbonyl)quinoline: Lacks the fluorine and propylphenylsulfonyl groups.
Uniqueness
6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
[6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-2-5-16-6-9-18(10-7-16)30(28,29)22-19-14-17(24)8-11-21(19)25-15-20(22)23(27)26-12-3-4-13-26/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVDVAYVNXRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
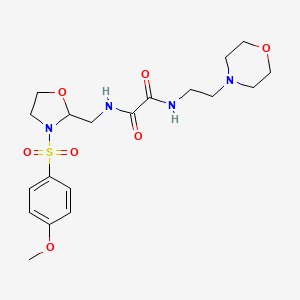

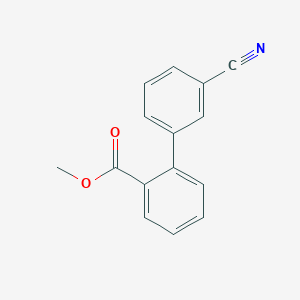
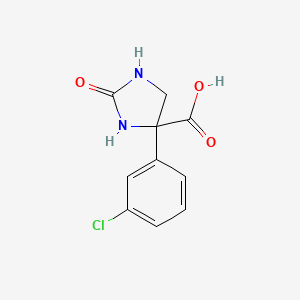
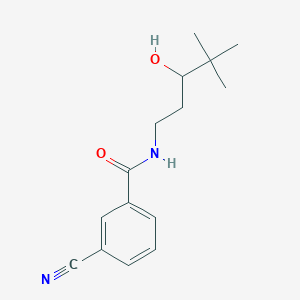

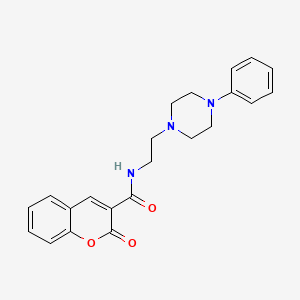
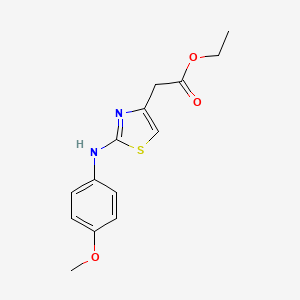
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)
![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2899812.png)
